Testosterone
Overview
Description
Testosterone is a steroid hormone from the androgen group and is the primary male sex hormone. It plays a crucial role in the development of male reproductive tissues such as the testicles and prostate, as well as promoting secondary sexual characteristics like increased muscle and bone mass, and the growth of body hair . In both males and females, this compound is involved in health and well-being, including mood, cognition, and the prevention of osteoporosis .
Scientific Research Applications
Testosterone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the synthesis of other steroids.
Biology: Studied for its role in the development and function of male reproductive organs.
Industry: Utilized in the production of anabolic steroids for medical and non-medical uses.
Mechanism of Action
Target of Action
Testosterone, a steroid sex hormone, primarily targets the androgen receptors located within the cytoplasm of cells . These receptors are found in various tissues throughout the body, including the testes, prostate, muscles, and bones . This compound plays a crucial role in the development and maintenance of these tissues, promoting secondary sexual characteristics such as increased muscle and bone mass, and the growth of body hair .
Mode of Action
This compound exerts its effects by binding to and activating the androgen receptors . This binding initiates a cascade of events that ultimately lead to changes in gene expression and protein synthesis . Specifically, the hormone-receptor complexes enter the cell nucleus, where they modulate protein synthesis by influencing the rate at which particular genes are transcribed . This interaction allows this compound to exert its effects on target tissues, such as the testes, prostate, and muscles .
Biochemical Pathways
This compound influences several biochemical pathways. It plays a key role in carbohydrate, fat, and protein metabolism . This compound has a major influence on body fat composition and muscle mass in males . This compound deficiency is associated with an increased fat mass, reduced insulin sensitivity, impaired glucose tolerance, elevated triglycerides and cholesterol, and low HDL-cholesterol . All these factors are found in the metabolic syndrome (MetS) and type 2 diabetes, contributing to cardiovascular risk .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is primarily produced in the testicles and is released into the bloodstream, where it is transported to target tissues . It is metabolized in the liver into inactive metabolites and is excreted in urine . The bioavailability of this compound can be influenced by several factors, including the route of administration and the presence of certain proteins in the blood that bind to the hormone .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and far-reaching. At a molecular level, this compound influences gene expression and protein synthesis, shaping the physical and physiological traits associated with masculinity . At a cellular level, this compound promotes the growth and development of masculine sex organs and secondary sexual characteristics . It also affects mood, libido, and cognitive function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, childhood environment, rather than genetics or ethnicity, is a major factor influencing men’s this compound levels . Exposure to environmental pollutants, such as pesticides, heavy metals, and endocrine-disrupting chemicals (EDCs), may disrupt the hormonal balance in the body, potentially affecting this compound production and metabolism . Lifestyle factors such as diet, physical activity, stress, and sleep quality can also impact this compound levels .
Safety and Hazards
Testosterone therapy has various risks, including worsening sleep apnea, causing acne or other skin reactions, stimulating noncancerous growth of the prostate, enlarging breasts, limiting sperm production, or causing testicles to shrink . The FDA has issued safety warnings indicating the increased risk of stroke and heart attack associated with this compound therapy .
Future Directions
Newer treatment modalities for testosterone replacement therapy have been introduced, including transdermal patches and gels . The development of a mucoadhesive sustained-release buccal tablet is the latest innovation . The availability of new treatment modalities has helped to renew interest in the management of male hypogonadism, highlighting the need to address a number of important but previously neglected questions in this compound replacement therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Testosterone can be synthesized from cholesterol through a series of enzyme-catalyzed reactions. The key steps involve the conversion of cholesterol to pregnenolone, which is then converted to androstenedione. Androstenedione is finally converted to this compound using specific enzymes such as 17β-hydroxysteroid dehydrogenase .
Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis from plant sterols like diosgenin, which is extracted from yams or soy. The process includes multiple steps of oxidation, reduction, and purification to yield pure this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form androstenedione.
Reduction: It can be reduced to dihydrothis compound (DHT) by the enzyme 5α-reductase.
Substitution: Various esterification reactions can occur, forming this compound esters like this compound enanthate, cypionate, and propionate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Androstenedione: Formed through oxidation.
Dihydrothis compound: Formed through reduction.
This compound Esters: Formed through esterification reactions.
Comparison with Similar Compounds
Dihydrotestosterone (DHT): A more potent androgen formed from this compound.
Androstenedione: A precursor to both this compound and estrogen.
This compound Esters: Such as this compound enanthate, cypionate, and propionate, which are used for prolonged release in hormone therapy
Uniqueness: this compound is unique due to its balanced anabolic and androgenic effects, making it essential for both the development of male characteristics and overall health. Its ability to be converted to both dihydrothis compound and estrogen allows it to play versatile roles in the body .
Properties
IUPAC Name |
17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571-41-5, 58-22-0 | |
Record name | 9.beta.,10.alpha.-Testosterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | testosterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Androst-4-en-3-one, 17-hydroxy-, (17.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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